Antimony oxide (Sb2O4)

Flame retardant synergist Thermal stability Engineering plastics

Antimony tetroxide (Sb₂O₄, CAS 1332-81-6), occurring naturally as the mineral cervantite, is a mixed-valence (Sb³⁺/Sb⁵⁺) inorganic oxide of the p-block metal antimony. It is primarily utilized as a flame-retardant synergist in halogenated polymer systems—especially engineering plastics processed at high temperatures—and as a selective oxidation catalyst or catalyst promoter in petrochemical transformations.

Molecular Formula O4Sb2
Molecular Weight 307.52 g/mol
Cat. No. B7799516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony oxide (Sb2O4)
Molecular FormulaO4Sb2
Molecular Weight307.52 g/mol
Structural Identifiers
SMILESO=[Sb]O[Sb](=O)=O
InChIInChI=1S/4O.2Sb
InChIKeyAHBGXHAWSHTPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimony Oxide (Sb₂O₄) Procurement Guide: Thermally Stable, Mixed-Valence Flame-Retardant Synergist for High-Performance Engineering Plastics and Selective Oxidation Catalysis


Antimony tetroxide (Sb₂O₄, CAS 1332-81-6), occurring naturally as the mineral cervantite, is a mixed-valence (Sb³⁺/Sb⁵⁺) inorganic oxide of the p-block metal antimony [1]. It is primarily utilized as a flame-retardant synergist in halogenated polymer systems—especially engineering plastics processed at high temperatures—and as a selective oxidation catalyst or catalyst promoter in petrochemical transformations [2]. Unlike the more widely employed antimony trioxide (Sb₂O₃), Sb₂O₄ possesses orthorhombic crystal symmetry (α-phase, space group Pna2₁) and exhibits superior thermal and chemical stability, making it the antimony oxide of choice when processing temperatures exceed approximately 500 °C or when catalytic interactions with polyester matrices must be avoided [3].

Why Sb₂O₃ or Sb₂O₅ Cannot Be Casually Substituted for Sb₂O₄ in High-Temperature or Polyester-Contact Applications


Although Sb₂O₃, Sb₂O₄ and Sb₂O₅ all function as halogen synergists, their thermal stability windows and chemical reactivities differ markedly. Sb₂O₃ begins to oxidize in air above ~510 °C, converting to Sb₂O₄ with a mass gain, while simultaneously undergoing sublimation that leads to uncontrolled weight loss and potential loss of flame-retardant efficacy [1]. Sb₂O₅, conversely, progressively loses oxygen above 400 °C, also forming Sb₂O₄ as the thermodynamically stable intermediate, but this decomposition is accompanied by protracted oxygen evolution up to 900 °C, which can create porosity or foaming in polymer melts [1]. Moreover, Sb₂O₃ exhibits catalytic activity toward polyester transesterification and hydrolysis, causing degradation of mechanical properties in PET and PBT compounds—a liability not shared by Sb₂O₄ [2]. These differences mean that direct substitution of one antimony oxide for another, without accounting for the processing temperature ceiling and polymer compatibility, results in compromised flame retardancy, degraded physical properties, or both.

Quantitative Differentiation of Sb₂O₄ Against Closest Analogs: Evidence for Selection and Procurement


Thermal Decomposition Onset: Sb₂O₄ Remains Stable Beyond 1000 °C Whereas Sb₂O₃ Oxidizes at 510 °C and Sb₂O₅ Decomposes at 400 °C

Orthorhombic Sb₂O₄ is stable in atmospheres ranging from pure oxygen to nitrogen at temperatures exceeding 1000 °C [1]. In contrast, orthorhombic Sb₂O₃ begins to oxidize to Sb₂O₄ in air at approximately 510 °C [1], and cubic Sb₂O₅ progressively loses oxygen above 400 °C with continuous mass loss up to 900 °C [1]. This represents a thermal stability advantage of >490 °C for Sb₂O₄ over Sb₂O₃ in oxidizing environments and >600 °C over Sb₂O₅ under the same conditions.

Flame retardant synergist Thermal stability Engineering plastics

Flame Retardancy Retention at High Molding Temperatures: Sb₂O₄ Maintains Resin Physical Properties Where Sb₂O₃ Causes Degradation

According to a leading manufacturer's technical data, Sb₂O₄ is more physically and chemically stable at high temperatures compared to Sb₂O₃ [1]. When used in engineering plastics with high molding and operating temperatures, Sb₂O₄ achieves flame retardancy without reducing the physical properties of the resin [1]. Critically, Sb₂O₄ exhibits no catalytic activity toward polyester, unlike Sb₂O₃, meaning addition to polyester resin does not cause a decrease in functional properties [1]. The flame retardancy achieved is stated to be almost equivalent to that of Sb₂O₃ [1].

Flame retardant synergist Polyester compatibility Engineering plastics

Methanol-to-Formaldehyde Selective Oxidation: Sb₂O₄-MoO₃ Mixtures Achieve ~100% Selectivity, Matching or Surpassing Commercial Iron-Molybdate Catalysts

A physical mixture of α-Sb₂O₄ and MoO₃ (optimal Sb₂O₄/MoO₃ ratio of 2) catalyzes the oxidation of methanol to formaldehyde with a selectivity of approximately 100%, formaldehyde yield nearly 100%, and methanol conversion of about 100% at 698 K [1]. The selectivities observed are reported to be equal to or higher than those achieved with commercial iron-molybdate catalysts [1]. The role of α-Sb₂O₄ is to increase the rate of reoxidation of MoO₃, suppressing the formation of over-reduced, non-selective Mo species [1].

Selective oxidation catalysis Formaldehyde production Synergistic oxide catalysts

Optical Band Gap of α-Sb₂O₄ (3.26 eV) Positions It as a Wide-Band-Gap Semiconductor for UV-Active Photocatalysis and Optoelectronics

UV-Vis spectrophotometric analysis of hydrothermally synthesized α-Sb₂O₄ nanosheets revealed a direct optical band gap of 3.26 eV [1]. This value places α-Sb₂O₄ among wide-band-gap semiconductors such as TiO₂ (anatase, ~3.2 eV) and ZnO (~3.3 eV). The material demonstrated photocatalytic activity in the degradation of organic dyes and chemical sensing capability via I-V methods [1]. In a separate screening study of propene photo-oxidation at 320 K, Sb₂O₄ was evaluated alongside TiO₂, ZnO, SnO₂, V₂O₅, ZrO₂, CeO₂, and WO₃, confirming its activity within the series of UV-irradiated oxides [2].

Photocatalysis Chemical sensing Wide-band-gap semiconductor

High-Pressure Phase Stability: α-Sb₂O₄ Transforms to β-Sb₂O₄ at 3.3 GPa with a Bulk Modulus of 143 GPa, Enabling Specialized High-Pressure Material Design

In-situ synchrotron X-ray diffraction in a diamond anvil cell revealed that α-Sb₂O₄ begins to transform to the monoclinic β-Sb₂O₄ phase at 3.3 GPa and room temperature, with complete conversion observed by 6 GPa [1]. The bulk modulus of α-Sb₂O₄ derived from pressure-volume data is 143 GPa, while β-Sb₂O₄ exhibits a bulk modulus of 105 GPa [1]. Under combined high-pressure, high-temperature conditions (up to 27.3 GPa and 600 °C), the transformation is complete at 6 GPa and 375 °C [1]. In the extreme pressure regime, an isostructural transition in β-Sb₂O₄ above 36.9 GPa leads to an abrupt bulk modulus increase from 100.9 GPa to 321 GPa, accompanied by merging of Sb³⁺ and Sb⁵⁺ coordination environments [2].

High-pressure materials Phase transition Bulk modulus

High-Value Application Scenarios for Antimony Tetroxide (Sb₂O₄) Grounded in the Above Differentiation Evidence


Flame-Retardant Synergist in Halogenated Engineering Thermoplastics Processed Above 500 °C (PEEK, PPS, LCPs, High-Temperature Nylons)

Sb₂O₄ is the only commercially significant antimony oxide that remains thermally stable in air at temperatures exceeding 1000 °C [1]. In high-performance thermoplastics such as PEEK (processing ~370–400 °C), PPS (~300–340 °C), and LCPs (~280–350 °C), Sb₂O₄ survives compounding without oxidation or sublimation, unlike Sb₂O₃ which begins to oxidize at ~510 °C and undergoes significant sublimation mass loss above 550 °C [2]. This ensures consistent flame-retardant loading and predictable UL 94 V-0 performance in molded parts.

Non-Catalytic Flame Retardant for Polyester-Based Resins (PET, PBT) and Polyester-Containing Blends

Because Sb₂O₃ is a known transesterification catalyst, its presence in PET or PBT compounds can accelerate hydrolytic degradation and embrittlement during melt processing and end-use [1]. Sb₂O₄ is explicitly documented as having no catalytic activity toward polyester, enabling its use as a drop-in flame-retardant synergist in polyester-based engineering resins without compromising tensile strength, impact resistance, or long-term hydrolytic stability [1].

Synergistic Component in MoO₃-Based Selective Oxidation Catalysts for Formaldehyde and Acrolein Production

Physical mixtures of α-Sb₂O₄ and MoO₃ at a 2:1 ratio deliver ~100% selectivity and yield in the oxidation of methanol to formaldehyde at 698 K, matching or exceeding the performance of commercial iron-molybdate catalysts [1]. The α-Sb₂O₄ phase functions as an oxygen spillover reservoir, maintaining MoO₃ in its optimally oxidized, selective state and preventing the formation of reduced, non-selective MoO₂ domains [1]. This catalyst architecture is directly relevant to industrial formaldehyde and acrolein synthesis where process selectivity dictates economic viability.

Wide-Band-Gap Semiconductor Material for UV Photocatalysis and Chemical Sensor Platforms

Hydrothermally grown α-Sb₂O₄ nanosheets with a direct band gap of 3.26 eV exhibit photocatalytic degradation activity toward organic dyes and measurable I-V responses to chemical analytes [1]. The band gap is comparable to anatase TiO₂ and ZnO, positioning α-Sb₂O₄ as a candidate for UV-driven photocatalytic water treatment and solid-state gas sensing, especially where antimony's unique surface chemistry offers adsorption selectivity advantages over titania.

Quote Request

Request a Quote for Antimony oxide (Sb2O4)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.